Ferulinolol

β1-adrenoceptor selectivity functional antagonism pA2

Ferulinolol (C19H29NO5, MW 351.4 g/mol) is an ester-type, vanilloid-based compound derived from ferulic acid, an active component of Ligusticum wallichii Franch. It functions as a highly selective β1-adrenoceptor competitive antagonist with partial β2-agonist activity (intrinsic sympathomimetic activity, ISA) and is devoid of α-adrenoceptor blocking action.

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
Cat. No. B1249332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulinolol
Synonymsferulinolol
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC
InChIInChI=1S/C19H29NO5/c1-6-24-18(22)10-8-14-7-9-16(17(11-14)23-5)25-13-15(21)12-20-19(2,3)4/h7-11,15,20-21H,6,12-13H2,1-5H3/b10-8+
InChIKeyBFSRQGYQQYHQBX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferulinolol: A Vanilloid-Type Beta-1 Adrenergic Blocker with Intrinsic Sympathomimetic Activity


Ferulinolol (C19H29NO5, MW 351.4 g/mol) is an ester-type, vanilloid-based compound derived from ferulic acid, an active component of Ligusticum wallichii Franch [1]. It functions as a highly selective β1-adrenoceptor competitive antagonist with partial β2-agonist activity (intrinsic sympathomimetic activity, ISA) and is devoid of α-adrenoceptor blocking action [1]. This dual pharmacological profile distinguishes it from conventional β-blockers and defines its specific utility in experimental cardiovascular models where targeted β1 blockade accompanied by ancillary β2-mediated vasodilation is beneficial.

β1-selective blockade study fit
Partial β2-agonist (ISA) profile
Vanilloid-type research tool compound
Ferulic acid-derived scaffold

Why Ferulinolol Cannot Be Substituted by Generic β1-Blockers


Generic in-class substitution with agents like atenolol or metoprolol is not scientifically valid for ferulinolol because such comparators lack the compound's defining partial β2-agonist activity (ISA) [1]. While atenolol and metoprolol are β1-selective antagonists, they do not produce the dose-dependent β2-mediated tracheal relaxation exhibited by ferulinolol [1]. Conversely, non-selective β-blockers such as propranolol introduce significant cardiodepressant effects and lack β1-selectivity, resulting in a fundamentally different pharmacological fingerprint that cannot replicate ferulinolol's integrated profile of selective blockade, partial agonism, and reduced negative inotropy [1].

Profile Element
Ferulinolol
Typical β1-blockers
β2-agonism (ISA)
Partial β2-agonist activity
Absent (pure antagonists)
Tracheal relaxation
Dose-dependent relaxation reported
Not observed (atenolol/metoprolol)
Cardiodepressant effect
Reduced negative inotropy
Significant negative inotropy (propranolol)

Quantitative Differentiation of Ferulinolol from Closest Analogs: pA2, Ki, ISA, and Lipid Solubility


Functional β1-Selectivity Measured by Atrial vs. Tracheal pA2 Values

Ferulinolol demonstrates a quantifiable β1/β2 functional selectivity in isolated guinea pig tissues. The compound is significantly more potent in antagonizing β1-mediated atrial responses than β2-mediated tracheal relaxation. The pA2 on right atria (7.62) indicates a roughly 22-fold greater potency than the pA2 on trachea (6.28) [1]. This selectivity is more pronounced than that of other in-class agents like metoprolol, which does not show this level of tissue-specific functional differentiation in the same assay system.

Functional β1-Selectivity
Head-to-head
pA2 atria 7.62 vs. trachea 6.28
~22-fold β1 preference
Supports β1-selective blockade interpretation
Guinea pig isolated tissue model
β1-adrenoceptor selectivity functional antagonism pA2

Binding Affinity Selectivity: Ki Ratio (β1/β2) vs. Atenolol and Metoprolol

In a direct head-to-head radioligand binding comparison, ferulinolol exhibits a superior β1/β2 selectivity ratio (23.4) compared to metoprolol (17.8), while maintaining a comparable selectivity profile to atenolol (28.8). This is driven by its Ki values of 103 nM at β1 (ventricular membranes) and 2,412 nM at β2 (lung membranes) [1]. The balanced combination of high β1 affinity and moderate β2-affinity helps explain its functional profile and provides a quantitative basis for selection when atenolol's excessive β1-selectivity is undesirable.

Binding Selectivity (Ki Ratio)
Head-to-head
Ferulinolol ratio 23.4
Metoprolol 17.8, Atenolol 28.8
Compared selectivity profile within β1-blocker class
Radioligand binding in rat ventricular/lung membranes
radioligand binding Ki selectivity ratio β1/β2 affinity

Partial β2-Agonist Activity (ISA) vs. Propranolol in Reserpine-Treated Trachea

Ferulinolol's most significant differentiator is its partial β2-agonist activity, a feature absent in standard β-blockers. In reserpine-treated guinea pig tracheal strips, ferulinolol produced dose-dependent relaxant responses, whereas propranolol was completely ineffective [1]. This activity was confirmed to be β2-mediated, as preincubation with the β2-antagonist ICI 118,551 (0.1–10 nM) shifted the concentration-relaxation curve to the right [1]. This is a direct head-to-head functional demonstration of ISA absent in propranolol.

Partial β2-Agonist Activity
Head-to-head
Ferulinolol: tracheal relaxation
Propranolol: no relaxation
ISA differentiator from pure antagonists
Reserpine-treated guinea pig trachea; blocked by ICI 118,551
intrinsic sympathomimetic activity partial β2-agonism vasorelaxation

Reduced Cardiodepression (ISA in Atria) vs. Propranolol

In a direct comparison of cardiodepressant potential, ferulinolol demonstrates a markedly favorable profile. Propranolol caused significantly negative inotropic and chronotropic effects at concentrations ≥1 µM in isolated atria, while ferulinolol possessed fewer cardiodepressant activities at equivalent concentrations [1]. This reduced negative inotropy is a consequence of its partial β2-agonist activity and is a quantitative differentiator from non-ISA β-blockers.

Cardiodepression Profile
Head-to-head
Fewer cardiodepressant effects vs. propranolol at ≥1 µM
Lower negative inotropy context
Isolated atria from reserpine-treated guinea pigs
cardiodepression negative inotropy intrinsic sympathomimetic activity

Low Lipid Solubility and Its Impact on β3-Adrenoceptor Blockade vs. Propranolol and Ferulidilol

Ferulinolol exhibits low lipid solubility compared to propranolol and ferulidilol, a physicochemical property that correlates with its weaker β3-adrenoceptor blockade [1]. In functional and binding studies, ferulinolol was less potent than both propranolol and ferulidilol in competing for β3-adrenoceptor binding sites [1]. This offers a narrower, more defined pharmacological effect profile compared to other vanilloid-type β-blockers, as the degree of β3-activity is positively linked to lipid solubility.

Lipid Solubility & β3
Class-level
Low lipid solubility; less β3 blockade vs. propranolol/ferulidilol
Narrower receptor engagement profile
Vanilloid-series correlation; exact IC50 not reported
lipid solubility β3-adrenoceptor physicochemical properties

Preferred Application Scenarios for Ferulinolol Based on Quantitative Differentiation


Experimental Models of Acute Myocardial Infarction Requiring β1-Blockade with Vasodilatory Support

Ferulinolol's high functional β1-selectivity (pA2 7.62 atria vs. 6.28 trachea) and partial β2-agonist activity make it suitable for acute MI models where reducing myocardial oxygen demand via β1-blockade must be balanced by peripheral vasodilation to maintain blood pressure [1]. Its reduced cardiodepressant effects at therapeutic concentrations further support its use in post-infarction models where negative inotropy must be minimized [1].

In Vitro Receptor Pharmacology Studies Comparing Mixed Antagonist/Partial Agonist Profiles

The combined Ki selectivity ratio of 23.4 and the unique partial β2-agonism enable comparative studies against pure antagonists (e.g., propranolol) and pure β1-blockers (e.g., atenolol) to elucidate the functional consequences of ISA on tissue responses [1]. This is particularly relevant in isolated organ bath experiments on airway and cardiac tissues where the presence or absence of ISA dictates the observed response [1].

Studies Investigating the Influence of Lipid Solubility on β3-Adrenoceptor-Mediated Effects

As part of the vanilloid-type β-blocker series, ferulinolol's low lipid solubility compared to propranolol and ferulidilol provides a tool compound for studying the correlation between hydrophilicity and β3-adrenoceptor engagement [2]. It serves as a reference low-solubility comparator in experiments designed to isolate β3-mediated metabolic or thermogenic effects from β1/β2 blockade [2].

Traditional Medicine-Based Drug Discovery Programs Targeting Cardiovascular and Antioxidant Pathways

Derived from the traditional herb Ligusticum wallichii, ferulinolol presents a scaffold for further molecular optimization where both β1-selective antagonism and ancillary antioxidant properties are considered. Its proven in vivo bradycardia response without blood pressure alteration in normotensive rats provides a clean cardiovascular baseline for screening derivatives [1].

Application
Selection Property
Validation Focus
Cardiovascular injury models
β1-selective blockade with ISA
Hemodynamic and inotropy endpoints
Receptor pharmacology studies
Partial β2-agonism vs. pure antagonists
Tissue bath relaxation assay
β3-adrenoceptor engagement studies
Low lipid solubility comparator
β3-mediated metabolic endpoints
Natural product lead optimization
Vanilloid scaffold and β-blockade profile
In vivo bradycardia monitoring
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